N,N-Diethylethylenediamine

Description

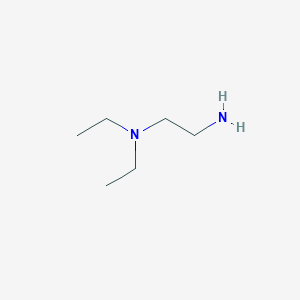

Structure

3D Structure

Properties

IUPAC Name |

N',N'-diethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGSVBYJWHOHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057606 | |

| Record name | 2-Aminoethyldiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N-Diethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.97 [mmHg] | |

| Record name | N,N-Diethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-36-7 | |

| Record name | N,N-Diethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethyldiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859V6OK12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diethylethylenediamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N,N-Diethylethylenediamine, a versatile diamine utilized in various chemical syntheses.

Core Chemical Properties and Structure

This compound, a clear, colorless to light yellow liquid, is a substituted ethylenediamine with two ethyl groups on one of the nitrogen atoms.[1][2] It is miscible with water and soluble in various organic solvents, including methanol, ether, ethanol, toluene, and carbon tetrachloride.[1][2][3] This compound is known to be flammable and can react with oxidizing materials.[1]

Structure and Identification:

The structural and identifying information for this compound is detailed below.

| Identifier | Value |

| IUPAC Name | N',N'-diethylethane-1,2-diamine[3][4] |

| CAS Number | 100-36-7[1][5] |

| Molecular Formula | C6H16N2[1][3] |

| Molecular Weight | 116.21 g/mol [5] |

| SMILES String | CCN(CC)CCN[3][4] |

| InChI Key | UDGSVBYJWHOHNN-UHFFFAOYSA-N[3] |

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the following table.

| Property | Value |

| Boiling Point | 145-147 °C[1][3] |

| Melting Point | < -70 °C[2][5] |

| Density | 0.827 g/mL at 25 °C[1] |

| Vapor Pressure | 5.2 hPa at 20 °C[5] |

| Flash Point | 30 °C[3] |

| Refractive Index | 1.436 (n20/D)[1] |

| pKa1 | 7.70 (+2) at 25 °C[1][2] |

| pKa2 | 10.46 (+1) at 25 °C[1][2] |

Experimental Protocols

For analytical purposes, techniques such as Gas Chromatography (GC) are often employed to determine purity, as indicated by product specifications from various suppliers.[7]

Applications in Research and Development

This compound serves as a crucial building block and reagent in the synthesis of a variety of compounds, particularly in the pharmaceutical industry. It is notably used in the production of antimalarial drugs.[1][2] Additionally, it has been investigated for its potential to induce apoptosis through a caspase-3 dependent pathway.[1][2]

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

References

- 1. This compound | 100-36-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 98+% 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 4. This compound | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 100-36-7 | 803215 [merckmillipore.com]

- 6. echemi.com [echemi.com]

- 7. N,N'-diethyl ethylene diamine, 111-74-0 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical Properties of N,N-Diethylethylenediamine

This guide provides a comprehensive overview of the key physical properties of N,N-Diethylethylenediamine, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information for their work. This document includes tabulated data from various sources, detailed experimental protocols for property determination, and a workflow visualization to guide experimental procedures.

Core Physical Properties

This compound, a key building block in the synthesis of various compounds, possesses distinct physical characteristics that are crucial for its handling, application, and process optimization.

The boiling point and density of this compound have been reported across multiple chemical suppliers and databases. The following tables summarize these values, providing a comparative overview.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure (mmHg) | Source(s) |

| 145 - 147 | 760 | [1][2][3] |

| 146 | 760 | [4] |

| 144 | Not Specified | [5] |

| 152 - 154 | 760 | |

| 238 - 240 | 752 | [6] |

Table 2: Density of this compound

| Density (g/mL or g/cm³) | Temperature (°C) | Source(s) |

| 0.82 | 20 | [7] |

| 0.820 | Not Specified | [1][5] |

| 0.827 | 25 | [2][3] |

| 0.811 | 25 |

Note: Variations in reported values can be attributed to differences in measurement techniques, sample purity, and ambient pressure.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.

2.1.1. Micro-Boiling Point Determination (Capillary Method)

This method is suitable when only a small amount of the substance is available.

-

Apparatus: Thiele tube or a beaker with a high-boiling point liquid (e.g., paraffin oil), thermometer, capillary tube (sealed at one end), small test tube, and a heating source (e.g., Bunsen burner or hot plate).

-

Procedure:

-

A few milliliters of the this compound sample are placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube or oil bath.

-

The bath is heated gently and stirred to ensure uniform temperature distribution.[8]

-

As the temperature rises, a stream of bubbles will be observed escaping from the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

-

2.1.2. Simple Distillation Method

This method is used when a larger volume of the liquid is available and also serves to purify the liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound (at least 5 mL) and a few boiling chips are added to the distillation flask.[10]

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The vapor will rise, pass into the condenser, liquefy, and be collected in the receiving flask.

-

The temperature is monitored, and the constant temperature at which the liquid distills is recorded as the boiling point.[11]

-

Density is the mass per unit volume of a substance. It is an intensive property that can be used to characterize a substance.

2.2.1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density, although it may be less precise than other methods.

-

Apparatus: Graduated cylinder, and an analytical balance.

-

Procedure:

-

An empty, dry graduated cylinder is weighed on the analytical balance, and its mass is recorded.[12]

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed, and the mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume.[13][14]

-

2.2.2. Using a Pycnometer (Density Bottle)

This method provides more accurate and precise density measurements.

-

Apparatus: Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube), and an analytical balance.

-

Procedure:

-

The clean, dry pycnometer is weighed, and its mass is recorded (m1).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is weighed to determine the mass of the bottle plus the sample liquid (m3).

-

The density of the this compound is calculated using the known density of water and the recorded masses.

-

Workflow and Process Visualization

To aid in the experimental planning and execution, the following diagram illustrates the logical workflow for determining the physical properties of this compound.

References

- 1. This compound, 98+% 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 2. chembk.com [chembk.com]

- 3. This compound | 100-36-7 [chemicalbook.com]

- 4. N,N'-diethyl ethylene diamine, 111-74-0 [thegoodscentscompany.com]

- 5. This compound [stenutz.eu]

- 6. N,N-ジエチルエチレンジアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS 100-36-7 | 803215 [merckmillipore.com]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vernier.com [vernier.com]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Characterization of N,N-Diethylethylenediamine (CAS 100-36-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N,N-Diethylethylenediamine (CAS 100-36-7), a crucial building block in the synthesis of various pharmaceutical compounds and research chemicals. This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and key applications, with a focus on experimental methodologies.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic amine odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₂ | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Boiling Point | 145-147 °C | [1][2] |

| Melting Point | < -70 °C | [3][4] |

| Density | 0.827 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.436 | [1][2] |

| pKa₁ | 7.70 (+2) | [5] |

| pKa₂ | 10.46 (+1) | [5] |

| Solubility | Miscible with water, soluble in ethanol and ether. | [5][6] |

| Flash Point | 32 °C (closed cup) | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

| ¹H NMR (Typical) | ¹³C NMR (Typical) |

| Chemical Shift (ppm) | Assignment |

| ~2.65 (t) | -CH₂-NH₂ |

| ~2.50 (t) | -CH₂-N(CH₂CH₃)₂ |

| ~2.40 (q) | -N(CH₂CH₃)₂ |

| ~1.10 (s) | -NH₂ |

| ~0.95 (t) | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3250 (m, br) | N-H stretching (primary amine) |

| 2965-2850 (s) | C-H stretching (aliphatic) |

| 1590 (m) | N-H bending (primary amine) |

| 1470-1440 (m) | C-H bending |

| 1150-1050 (s) | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 116 | [M]⁺ (Molecular ion) |

| 86 | [M - CH₂NH₂]⁺ |

| 72 | [M - C₂H₅NH₂]⁺ |

| 58 | [CH₂=N(C₂H₅)₂]⁺ |

| 44 | [CH₂NH₂]⁺ |

Experimental Protocols

Synthesis of this compound

Method 1: From Diethylaminoethanol

This two-step method involves the chlorination of diethylaminoethanol followed by amination.

Step 1: Synthesis of 2-Diethylaminoethyl chloride hydrochloride

-

In a reaction vessel equipped with a stirrer, dropping funnel, and condenser, cool thionyl chloride in a suitable solvent (e.g., dichloromethane) to -10 °C.[6]

-

Slowly add a solution of diethylaminoethanol in the same solvent, maintaining the temperature between -10 °C and 20 °C.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 20-100 °C for at least 2 hours.[6]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[6]

-

Recrystallize the crude product from a low molecular weight alcohol (e.g., ethanol) or ester to obtain 2-diethylaminoethyl chloride hydrochloride.[6]

Step 2: Synthesis of this compound

-

In a high-pressure autoclave, combine 2-diethylaminoethyl chloride hydrochloride with an excess of liquid ammonia or aqueous ammonia.[6]

-

Heat the sealed autoclave to 10-100 °C, maintaining a pressure of 0-10 MPa for at least 4 hours.[6]

-

After the reaction, cool the autoclave and carefully recover the excess ammonia.[6]

-

Add a strong base (e.g., sodium hydroxide) to the reaction mixture and cool to precipitate the inorganic salts.[6]

-

Separate the organic layer and purify by fractional distillation, collecting the fraction at 143-148 °C to yield this compound.[6]

Method 2: From Diethylamine and 2-Chloroethylamine Hydrochloride

This one-pot synthesis is carried out in an autoclave.

-

Charge an autoclave with diethylamine, 2-chloroethylamine hydrochloride, and a sodium methoxide solution in methanol as an acid scavenger. A Lewis acid catalyst such as cuprous chloride can be added to improve the reaction rate.[2][8]

-

Seal the autoclave and heat the reaction mixture to 100-200 °C, with the pressure reaching 0.52-1.60 MPa. Maintain these conditions for 3-8 hours.[2][8]

-

After cooling, adjust the pH of the reaction mixture to ≥ 13 with a strong base to separate the organic layer.[2][8]

-

Isolate the organic layer and purify by fractional distillation to obtain this compound.[2][8]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for good signal-to-noise.

IR Spectroscopy:

-

Sample Preparation: As a neat liquid, place a drop of this compound between two KBr or NaCl plates.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Record the mass spectrum, noting the molecular ion peak and the major fragmentation peaks.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical agents.

Synthesis of Procainamide

Procainamide, an antiarrhythmic drug, is synthesized by the reaction of p-aminobenzoyl chloride with this compound.

Synthesis of Melanoma Imaging Agents

Derivatives of this compound are utilized in the development of radiolabeled imaging agents for the detection of melanoma.

Safety and Handling

This compound is a flammable and corrosive liquid that is toxic upon contact with skin.[8][9] It can cause severe skin burns and eye damage.[8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[8][9] Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

Visualizations

Synthesis Workflow: this compound from Diethylaminoethanol

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Amide Synthesis (Procainamide Formation)

Caption: General mechanism for the synthesis of Procainamide.

Signaling Pathway: Potential Involvement in Sigma-1 Receptor Signaling

Derivatives of this compound are known to bind to sigma receptors. The following diagram illustrates a general overview of the sigma-1 receptor signaling pathway, which may be modulated by such compounds.

Caption: General Sigma-1 receptor signaling pathway.

References

- 1. This compound(100-36-7) 1H NMR spectrum [chemicalbook.com]

- 2. CN103012156A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 8. CN103012156B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility and Miscibility of N,N-Diethylethylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and miscibility of N,N-Diethylethylenediamine (DEEDA) in various organic solvents. Understanding the solubility characteristics of this versatile diamine is critical for its application in chemical synthesis, formulation development, and various research applications. This document compiles available qualitative solubility data, provides detailed experimental protocols for quantitative determination, and presents a logical workflow for solubility assessment.

Core Principles of this compound Solubility

This compound (DEEDA) is a diamine with the chemical formula (C₂H₅)₂NCH₂CH₂NH₂. Its solubility in organic solvents is primarily dictated by its molecular structure, which features both polar and non-polar characteristics.

-

Polar Characteristics : The presence of two nitrogen atoms, particularly the primary amine group (-NH₂), allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar interactions with other solvents possessing dipole moments. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors.

-

Non-Polar Characteristics : The two ethyl groups (-CH₂CH₃) attached to one of the nitrogen atoms contribute to the molecule's non-polar, hydrophobic nature.

The interplay of these features allows DEEDA to be soluble in a range of organic solvents. The general principle of "like dissolves like" is a useful predictor of its solubility. DEEDA is expected to be readily soluble in polar protic and aprotic solvents and should also exhibit some solubility in less polar and non-polar solvents due to its alkyl groups.

Quantitative Solubility and Miscibility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively available in public literature. However, based on chemical supplier information and the principles of chemical solubility, the following qualitative and extrapolated data are presented. It is consistently reported that DEEDA is miscible with water and soluble in several common organic solvents.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility/Miscibility |

| Alcohols | Methanol | Soluble[2][3] |

| Ethanol | Soluble[1] | |

| Ethers | Diethyl Ether | Soluble[1] |

| Aromatic Hydrocarbons | Toluene | Soluble[1] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble[1] |

| Dichloromethane | Likely Soluble | |

| Ketones | Acetone | Likely Soluble |

| Esters | Ethyl Acetate | Likely Soluble |

| Non-Polar Hydrocarbons | Hexane | Likely Sparingly Soluble |

Note: "Likely Soluble" and "Likely Sparingly Soluble" are estimations based on chemical principles and the known solubility in other solvents. For precise applications, experimental verification is strongly recommended.

Experimental Protocols

For instances where quantitative solubility data is required for specific applications, the following experimental protocols can be employed.

Protocol 1: Determination of Qualitative Miscibility

Objective: To quickly determine if this compound is miscible in a given organic solvent at ambient temperature.

Materials:

-

This compound

-

Solvent of interest

-

Small glass vials or test tubes with closures

-

Pipettes or graduated cylinders

Methodology:

-

To a clean, dry vial, add 1 mL of the organic solvent.

-

Add 1 mL of this compound to the same vial.

-

Securely close the vial and shake vigorously for 30-60 seconds.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the mixture.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Sealed flasks or vials

-

Analytical balance

-

Syringe with a chemically inert filter (e.g., PTFE, 0.45 µm)

-

Pre-weighed evaporation dish or beaker

-

Vacuum oven or desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

Add a known volume of the selected organic solvent to a sealable flask.

-

Add an excess of this compound to the solvent. An excess is ensured by the presence of undissolved DEEDA.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Withdrawal:

-

Once equilibrium is reached, cease agitation and allow any undissolved material to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved DEEDA.

-

-

Solvent Evaporation and Measurement:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the degradation or evaporation of DEEDA.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the DEEDA residue.

-

-

Calculation:

-

Calculate the mass of the dissolved DEEDA by subtracting the initial weight of the empty dish.

-

The solubility can be expressed in various units, such as g/100 mL, by the following formula: Solubility ( g/100 mL) = (Mass of DEEDA residue (g) / Volume of solution withdrawn (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of this compound in an organic solvent.

Caption: Workflow for assessing the solubility of DEEDA.

References

N,N-Diethylethylenediamine: Protonation Constants and pKa Values - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the protonation constants and pKa values of N,N-Diethylethylenediamine. The document details the acid-base properties of this diamine, presenting key quantitative data in a structured format. Furthermore, it outlines a comprehensive experimental protocol for the determination of these values using potentiometric titration, a widely accepted and reliable method.

Introduction

This compound, a substituted ethylenediamine, is a versatile chemical intermediate utilized in the synthesis of various compounds, including pharmaceuticals and chelating agents. Its chemical behavior, particularly its acid-base properties, is fundamental to its application and reactivity. The two amine groups within the molecule exhibit distinct basicities, leading to two separate protonation steps and, consequently, two distinct pKa values. Understanding these values is crucial for predicting the molecule's charge state at a given pH, which influences its solubility, lipophilicity, and interaction with biological targets.

Protonation Equilibria and pKa Values

This compound can accept two protons in a stepwise manner. The protonation equilibria can be represented as follows:

The corresponding acid dissociation constants (pKa) are related to the stepwise protonation of the conjugate acid. The reported pKa values for this compound at 25°C are summarized in the table below.

Table 1: Protonation Constants (pKa) of this compound at 25°C

| Constant | Value | Description |

| pKa1 | 7.70[1] | Dissociation constant of the dicationic form (⁺H₃N-CH₂-CH₂-N⁺H(CH₂CH₃)₂) |

| pKa2 | 10.46[1] | Dissociation constant of the monocationic form (⁺H₃N-CH₂-CH₂-N(CH₂CH₃)₂) |

These values indicate that the tertiary amine is more basic (higher pKa) than the primary amine. This is attributed to the electron-donating inductive effect of the two ethyl groups on the tertiary nitrogen, which increases its electron density and proton affinity.

Experimental Determination of pKa Values

The pKa values of this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the diamine and monitoring the resulting change in pH.

Principle of Potentiometric Titration

A solution of this compound is titrated with a strong acid, typically hydrochloric acid (HCl). As the acid is added, the amine groups are progressively protonated. A pH electrode is used to measure the pH of the solution after each addition of titrant. The resulting titration curve, a plot of pH versus the volume of titrant added, will show two distinct inflection points corresponding to the neutralization of the two amine groups. The pH at the midpoint of each of these buffer regions (half-equivalence point) corresponds to the pKa value for that specific protonation step.

Detailed Experimental Protocol

This protocol outlines the steps for determining the pKa values of this compound via potentiometric titration.

3.2.1. Materials and Reagents

-

This compound (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if necessary)

-

Potassium Chloride (KCl) for maintaining constant ionic strength

-

Deionized, CO₂-free water

-

pH calibration buffers (e.g., pH 4.00, 7.00, and 10.00)

3.2.2. Equipment

-

pH meter with a combination glass electrode

-

Automatic titrator or a burette (Class A)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes (Class A)

-

Beaker or titration vessel

-

Inert gas supply (e.g., nitrogen or argon)

3.2.3. Experimental Procedure

-

Preparation of the Analyte Solution:

-

Accurately weigh a known amount of this compound to prepare a solution of approximately 0.01 M.

-

Dissolve the diamine in a known volume of deionized, CO₂-free water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

pH Meter Calibration:

-

Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa values.

-

-

Titration Setup:

-

Place a known volume (e.g., 50.00 mL) of the this compound solution into the titration vessel.

-

If necessary, adjust the initial pH of the solution to the alkaline range (e.g., pH 11-12) with a small amount of 0.1 M NaOH to ensure both amine groups are in their free base form.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Gently stir the solution throughout the experiment.

-

To prevent the absorption of atmospheric CO₂, maintain an inert atmosphere over the solution by gently blowing nitrogen or argon over the surface.

-

-

Titration:

-

Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly below the expected first pKa value (e.g., to pH 2-3).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate the titration curve.

-

Determine the two equivalence points (Vₑ₁ and Vₑ₂) from the inflection points of the curve. This can be done by examining the first or second derivative of the titration curve.

-

The volume of titrant required to reach the half-equivalence points are V₁/₂ₑ₁ = Vₑ₁ / 2 and V₁/₂ₑ₂ = (Vₑ₁ + Vₑ₂) / 2.

-

The pKa values are determined from the pH at these half-equivalence points:

-

pKa2 = pH at V₁/₂ₑ₁

-

pKa1 = pH at V₁/₂ₑ₂

-

-

Visualizations

Protonation Pathway of this compound

The following diagram illustrates the stepwise protonation of this compound.

Caption: Stepwise protonation of this compound.

Experimental Workflow for pKa Determination

The logical flow of the experimental protocol for determining the pKa values is depicted below.

Caption: Workflow for potentiometric pKa determination.

Conclusion

The two distinct pKa values of this compound, 7.70 and 10.46, are critical parameters that govern its behavior in solution. The provided experimental protocol for potentiometric titration offers a reliable method for the empirical determination of these constants. For researchers in drug development and related scientific fields, a thorough understanding and accurate determination of these acid-base properties are essential for optimizing the synthesis, formulation, and biological activity of compounds derived from this versatile diamine.

References

Spectroscopic Profile of N,N-Diethylethylenediamine: A Technical Guide

Introduction

N,N-Diethylethylenediamine is a key bifunctional molecule featuring both a primary and a tertiary amine. This diamine serves as a versatile building block and ligand in organic synthesis and coordination chemistry, and as a curing agent in the production of epoxy resins. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data is presented in a clear, tabular format, accompanied by detailed experimental protocols to aid researchers in the replication and interpretation of these fundamental analytical techniques.

Spectroscopic Data Summary

The following sections provide a detailed summary of the nuclear magnetic resonance, infrared, and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.74 | t | 2H | -CH₂-NH₂ |

| 2.50 | t | 2H | -N(CH₂CH₃)₂-CH₂- |

| 2.45 | q | 4H | -N(CH₂CH₃)₂ |

| 1.35 (s, broad) | s | 2H | -NH₂ |

| 0.98 | t | 6H | -N(CH₂CH₃)₂ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 52.5 | -N(CH₂CH₃)₂-CH₂- |

| 47.3 | -N(CH₂CH₃)₂ |

| 39.5 | -CH₂-NH₂ |

| 11.8 | -N(CH₂CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3250 (broad) | N-H stretch (primary amine) |

| 2965 | C-H stretch (asymmetric, -CH₃) |

| 2930 | C-H stretch (asymmetric, -CH₂) |

| 2865 | C-H stretch (symmetric, -CH₃) |

| 2815 | C-H stretch (symmetric, -CH₂) |

| 1590 | N-H bend (scissoring, primary amine) |

| 1470 | C-H bend (-CH₂) |

| 1380 | C-H bend (-CH₃) |

| 1070 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 116 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | High | [M - CH₂NH₂]⁺ |

| 72 | Moderate | [M - C₂H₅ - H]⁺ |

| 58 | High | [CH₂=N(CH₂CH₃)]⁺ |

| 44 | Moderate | [CH₂=NH₂]⁺ |

| 30 | High | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid amine sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters include a spectral width of approximately 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

ATR-FTIR Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. The GC is equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.

-

Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is extracted and compared with spectral libraries or analyzed for its fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical sample.

Caption: Workflow for Spectroscopic Analysis.

The spectroscopic data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this compound. The provided NMR, IR, and MS data facilitate the unambiguous identification and structural confirmation of this compound. Furthermore, the detailed experimental methodologies serve as a practical reference for obtaining high-quality spectroscopic data, ensuring consistency and comparability across different laboratories. This comprehensive spectroscopic profile is essential for quality control, reaction monitoring, and the development of new applications for this important chemical intermediate.

References

N,N-Diethylethylenediamine molecular weight and formula

An In-depth Technical Guide to N,N-Diethylethylenediamine

This compound, a versatile diamine, serves as a crucial building block and reagent in a multitude of applications, particularly within the pharmaceutical and chemical synthesis sectors. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, with the IUPAC name N',N'-diethylethane-1,2-diamine, is a colorless to light yellow liquid with a characteristic amine-like odor.[1] Its chemical structure consists of an ethylenediamine backbone with two ethyl groups attached to one of the nitrogen atoms.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C6H16N2[2] |

| Molecular Weight | 116.20 g/mol [2] |

| CAS Number | 100-36-7[3] |

| Density | 0.827 g/mL at 25 °C |

| Boiling Point | 145-147 °C |

| Melting Point | -70 °C[1] |

| Flash Point | 32 °C (closed cup) |

| Refractive Index | 1.436 (at 20 °C, 589 nm) |

| pKa1 | 7.70 (+2)[1] |

| pKa2 | 10.46 (+1)[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. One common industrial method involves the reaction of diethylamine with 2-chloroethylamine hydrochloride. Another documented method is the reaction of 2-diethylaminoethyl chloride hydrochloride with liquid ammonia.[4]

Experimental Protocol: Synthesis from 2-Diethylaminoethyl Chloride Hydrochloride and Ammonia

This protocol is based on a patented method for the preparation of this compound.[4]

Materials:

-

2-diethylaminoethyl chloride hydrochloride

-

Liquid ammonia

-

Water

-

Alkali (e.g., Sodium Hydroxide)

-

High-pressure autoclave

Procedure:

-

A solution of 2-diethylaminoethyl chloride hydrochloride in water is prepared and charged into a high-pressure autoclave.

-

The autoclave is sealed and checked for air tightness.

-

Liquid ammonia is slowly introduced into the autoclave in excess.

-

The reaction is carried out under a pressure of 0-10 MPa and a temperature of 10-100 °C.

-

The reaction mixture is maintained at these conditions for a minimum of 4 hours.

-

After the reaction is complete, the residual ammonia is recovered.

-

An alkali solution is added to the reaction mixture, which is then cooled to induce alkali precipitation, separating out the lower alkali liquor.

-

The upper organic layer is collected and subjected to rectification.

-

The fraction collected at 143-148 °C is the final this compound product.

This method is noted for its high yield and product purity.[4]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.

-

Pharmaceutical Synthesis: It is a key precursor in the production of various active pharmaceutical ingredients (APIs), including antimalarials, procainamide, and tiapride.[1][5][6] Its structural motif is found in compounds that exhibit diverse pharmacological activities.

-

Imaging Agents: The compound has been utilized in the development of melanin-targeted PET and SPECT imaging agents for the diagnosis of melanoma.[5][7]

-

Agrochemicals: It serves as a building block in the synthesis of certain agrochemicals.[8]

-

Oligonucleotide Synthesis: this compound has been employed in the oxidative amidation of hydrogen phosphonate diesters, a step in the synthesis of oligonucleotides.[5][7]

-

Apoptosis Induction: Research has indicated that this compound can induce apoptosis through a caspase-3 dependent pathway, suggesting potential applications in cancer research.[1][5]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from 2-diethylaminoethyl chloride hydrochloride and ammonia.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also corrosive and can cause severe skin burns and eye damage.[9] The substance is toxic if it comes into contact with the skin and harmful if inhaled.[9] Appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 5. This compound | 100-36-7 [chemicalbook.com]

- 6. CN103012156B - Preparation method of this compound - Google Patents [patents.google.com]

- 7. This compound = 99 100-36-7 [sigmaaldrich.com]

- 8. N N Diethyl Ethylene Diamine Manufacturer,Supplier,Exporter [vaikunthchemicals.in]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Basic Reactivity of N,N-Diethylethylenediamine as a Nucleophile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic reactivity of N,N-Diethylethylenediamine (DEEN) as a nucleophile. DEEN is a versatile diamine with two distinct nitrogen centers, a primary and a tertiary amine, which impart differential reactivity. This document details its fundamental properties, typical nucleophilic reactions, and its role in coordination chemistry, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Core Concepts: Structure and Nucleophilicity

This compound, with the chemical formula (C₂H₅)₂NCH₂CH₂NH₂, possesses a primary amine (-NH₂) and a tertiary amine (-N(C₂H₅)₂) separated by an ethylene bridge. This structural feature is central to its reactivity profile. The lone pair of electrons on each nitrogen atom allows DEEN to act as a nucleophile, a species that donates an electron pair to an electrophile.

The nucleophilicity of the two nitrogen atoms is not equal. The primary amine is generally considered to be the more potent nucleophilic center in reactions with sterically unhindered electrophiles. This is attributed to the lower steric hindrance around the primary nitrogen compared to the tertiary nitrogen, which is flanked by two ethyl groups. However, the tertiary amine's basicity is enhanced by the electron-donating inductive effect of the two ethyl groups.

The basicity of the amine groups is quantified by their pKa values. For this compound, the reported pKa values are approximately 7.70 for the tertiary amine and 10.46 for the primary amine. The higher pKa of the primary amine indicates it is the stronger base and more readily protonated.

Nucleophilic Reactivity of this compound

DEEN participates in a variety of nucleophilic reactions, including alkylation, acylation, and Michael additions. Its bidentate nature also makes it an excellent ligand in coordination chemistry.

Alkylation Reactions

In alkylation reactions, DEEN reacts with alkyl halides or other alkylating agents. The primary amine is typically the initial site of reaction due to its greater accessibility. Mono-alkylation at the primary amine is favored under controlled conditions. However, due to the increased nucleophilicity of the resulting secondary amine, poly-alkylation can occur, leading to a mixture of products. The tertiary amine can also undergo alkylation to form a quaternary ammonium salt, although this is generally a slower process.

Regioselectivity in Alkylation:

The reaction of DEEN with an electrophile can proceed at either the primary or the tertiary nitrogen. The regioselectivity is influenced by steric and electronic factors of both the nucleophile and the electrophile.

Caption: Regioselectivity in the alkylation of this compound.

Acylation Reactions

DEEN readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. Similar to alkylation, the primary amine is the more reactive site, leading to the formation of N-(2-(diethylamino)ethyl)acetamide upon reaction with acetyl chloride. Under forcing conditions or with an excess of the acylating agent, di-acylation at both the primary and the newly formed secondary amine can occur.

General Acylation Workflow:

The following diagram illustrates a typical workflow for the acylation of an amine.

Caption: General experimental workflow for the acylation of an amine.

Aza-Michael Additions

In aza-Michael additions, DEEN acts as a nucleophile towards α,β-unsaturated carbonyl compounds. The primary amine adds to the β-carbon of the unsaturated system. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Coordination Chemistry

As a bidentate ligand, DEEN can coordinate to a single metal center through its two nitrogen atoms, forming a stable five-membered chelate ring.[1] This chelating effect enhances the stability of the resulting metal complexes compared to coordination with monodentate amine ligands.[1] DEEN forms complexes with a variety of transition metals, and the properties of these complexes are influenced by the metal ion and the other ligands present.

Quantitative Data

The following table summarizes key quantitative data related to the basicity and reactivity of this compound.

| Property | Value | Reference |

| pKa₁ (Tertiary Amine) | 7.70 | [2] |

| pKa₂ (Primary Amine) | 10.46 | [2] |

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound as a nucleophile.

Synthesis of Bis(this compound)copper(II) Tetrafluoroborate (Cu(deen)₂₂)[3]

Materials:

-

Copper(II) carbonate basic (CuCO₃·Cu(OH)₂)

-

40% aqueous tetrafluoroboric acid (HBF₄)

-

Ethanol

-

This compound (deen)

Procedure:

-

In a 100 mL beaker, add an excess of CuCO₃·Cu(OH)₂ (0.830 g, 3.75 mmol) to 40% aqueous HBF₄ (2.2 g, ca. 10 mmol) with stirring.

-

Once the evolution of CO₂ ceases, add 30 mL of ethanol to the solution.

-

Remove the unreacted solid by filtration.

-

To the light blue filtrate, add an ethanolic solution (30 mL) of this compound.

-

The product will precipitate. Isolate the solid by filtration, wash with ethanol, and dry in air.

Reaction Scheme:

Caption: Synthesis of --INVALID-LINK--₂.

General Procedure for N-Acylation of a Secondary Amine[4]

This protocol describes a general method for the acylation of a secondary amine, which can be adapted for the acylation of the primary amine of DEEN.

Materials:

-

Amine (substrate)

-

Pyridine

-

Dichloromethane (DCM)

-

Acetyl chloride

-

4-Dimethylaminopyridine (DMAP, optional catalyst)

-

Dilute aqueous acid (e.g., 1 M HCl)

-

Dilute aqueous base (e.g., saturated NaHCO₃)

-

Aqueous copper(II) sulfate solution

Procedure:

-

Dissolve the amine and 1.1 equivalents of pyridine in DCM.

-

Stir the solution under a nitrogen atmosphere and cool in an ice bath.

-

Add a solution of 1.05 equivalents of acetyl chloride in DCM dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC). If the reaction is slow, a catalytic amount of DMAP can be added.

-

Once the reaction is complete, wash the organic phase sequentially with dilute acid, dilute base, and aqueous CuSO₄ solution to remove pyridine.

-

Dry the organic phase, filter, and evaporate the solvent to obtain the product.

Conclusion

This compound is a versatile nucleophile with distinct reactivity at its primary and tertiary amine centers. Its utility in organic synthesis stems from its participation in alkylation, acylation, and aza-Michael addition reactions. Furthermore, its ability to act as a bidentate ligand makes it a valuable component in coordination chemistry. Understanding the factors that govern its reactivity, such as sterics and basicity, is crucial for its effective application in research, drug development, and materials science. This guide provides a foundational understanding of these principles, supported by practical experimental details.

References

Understanding the coordination chemistry of N,N-Diethylethylenediamine

An In-depth Technical Guide to the Coordination Chemistry of N,N-Diethylethylenediamine

Introduction: this compound as a Ligand Scaffold

This compound (abbreviated as 'deen') is a bidentate ligand that has garnered significant interest in the field of coordination chemistry. As an N-substituted derivative of ethylenediamine (en), 'deen' presents a unique combination of electronic and steric properties that influence the geometry, stability, and reactivity of its metal complexes. This guide provides a comprehensive overview of the coordination chemistry of 'deen', intended for researchers, scientists, and professionals in drug development and catalysis. We will delve into the synthesis of 'deen' complexes, their structural and spectroscopic characterization, thermodynamic considerations, and their applications, with a focus on the causality behind experimental choices and methodologies.

The structure of this compound features two nitrogen donor atoms: a primary amine (-NH₂) and a tertiary amine (-N(CH₂CH₃)₂). This asymmetry, coupled with the steric bulk of the two ethyl groups on one of the nitrogen atoms, is a defining feature of the ligand. These characteristics lead to distinct coordination behavior compared to its parent ligand, ethylenediamine, and its symmetrically substituted counterpart, N,N'-diethylethylenediamine. The steric hindrance introduced by the diethyl groups can influence the coordination number of the metal center, the stability of the resulting complex, and the accessibility of coordination sites for catalysis or interaction with biological macromolecules.[1]

Synthesis and Characterization of Metal-'deen' Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the 'deen' ligand in a suitable solvent. The choice of solvent and reaction conditions is crucial for obtaining crystalline products suitable for X-ray diffraction analysis. Ethanol is a commonly used solvent due to the good solubility of both the metal precursors and the 'deen' ligand.[2]

Experimental Protocol: Synthesis of bis(this compound)copper(II) Nitrate, Cu(deen)₂₂

This protocol describes the synthesis of a characteristic red copper(II) complex with 'deen'.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

This compound (deen)

-

Absolute ethanol

-

Diethyl ether

-

Standard laboratory glassware (beakers, suction filtration apparatus)

Procedure:

-

Dissolve 1.2 g (5 mmol) of Cu(NO₃)₂·3H₂O in 40 mL of absolute ethanol in a 150 mL beaker to form a clear blue solution.

-

In a separate beaker, prepare a solution of 1.16 g (10 mmol) of this compound in 10 mL of absolute ethanol.

-

Add the ethanolic solution of 'deen' dropwise to the copper(II) nitrate solution with continuous stirring. A color change from blue to blue-violet will be observed.

-

Allow the reaction mixture to stand for approximately 10 minutes, during which a red solid will precipitate.

-

Collect the red precipitate by suction filtration.

-

Wash the solid twice with 5 mL portions of diethyl ether to remove any unreacted ligand.

-

Place the solid on a filter paper and allow it to air-dry for 30 minutes before weighing.[2]

Experimental Protocol: Synthesis of Dichloro(this compound)platinum(II), [Pt(deen)Cl₂]

This protocol outlines the synthesis of a platinum(II)-'deen' complex, a class of compounds investigated for their potential as anticancer agents.[1]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

This compound (deen)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Reflux apparatus

Procedure:

-

Dissolve K₂PtCl₄ (2 mmol) in 10 mL of deionized water with stirring to form a clear solution of [PtCl₄]²⁻.

-

Filter the solution to remove any insoluble impurities.

-

Prepare a solution of 'deen' (2 mmol) in 10 mL of deionized water.

-

Add the 'deen' solution dropwise to the stirred [PtCl₄]²⁻ solution.

-

Reflux the reaction mixture at 70°C for 6 hours.

-

Reduce the volume of the solution to approximately 5 mL by evaporation.

-

A yellow precipitate of [Pt(deen)Cl₂] will form.

-

Collect the precipitate by filtration and wash it thoroughly with water, followed by ethanol, and then diethyl ether.[1]

Coordination Modes and Structural Analysis

This compound acts as a bidentate ligand, coordinating to metal centers through the lone pairs of its two nitrogen atoms to form a stable five-membered chelate ring. The steric bulk of the ethyl groups significantly influences the coordination geometry and can, in some cases, block axial positions, leading to square planar complexes.[3][4]

X-ray Crystallography Insights

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of 'deen' complexes. For example, the crystal structure of the red isomer of bis(this compound)copper(II) dinitrate, --INVALID-LINK--₂, reveals a centrosymmetric CuN₄ chromophore with a rhombic coplanar geometry.[3][5] The conformations of the ethyl substituents effectively shield the axial positions of the copper(II) ion from coordination by the nitrate counter-ions.[3][4]

Below is a diagram illustrating the coordination of 'deen' to a metal center and the resulting chelate ring.

Caption: Coordination of this compound to a metal center (M).

Thermochromism in Copper(II)-'deen' Complexes

A fascinating property of some bis(this compound)copper(II) complexes, such as --INVALID-LINK--₂ and --INVALID-LINK--₂, is their thermochromism—a reversible color change upon heating and cooling.[6][7] This phenomenon is not due to a change in the primary coordination sphere but rather a subtle alternation of the coordination geometry around the copper(II) ion.[6] For instance, the thermochromic behavior in bis(this compound)copper(II) perchlorate is attributed to a change in the in-plane ligand field strength, which is caused by a thermally induced inversion of the conformation of the copper-ethylenediamine rings.[8]

| Complex | Color Change | Transition Temperature |

| --INVALID-LINK--₂ | Red to Violet | ~25 °C |

| --INVALID-LINK--₂ | Red to Violet | ~146 °C (transition to red is slow at room temp) |

| Table 1: Thermochromic Properties of Copper(II)-'deen' Complexes. [2] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for characterizing 'deen' complexes, providing insights into their electronic structure and bonding.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the 'deen' ligand. The N-H stretching and bending vibrations are particularly informative. For example, in the IR spectrum of [Pt(deen)Cl₂]·H₂O, strong NH absorption bands are observed in the range of 3128–3239 cm⁻¹, and the Pt-N absorption is detected at 441 cm⁻¹.[1]

-

UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of the metal center give rise to absorption bands in the visible region, which are sensitive to the coordination geometry. The color of the complexes is a direct manifestation of these transitions.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, such as those of copper(II), and can provide detailed information about the electronic environment of the metal ion.

| Complex | Key IR Bands (cm⁻¹) | Reference |

| [Pt(deen)Cl₂]·H₂O | 3479-3544 (H₂O), 3128–3239 (N-H stretch), 1608 (N-H bend), 441 (Pt-N) | [1] |

| Table 2: Selected IR Spectroscopic Data for a 'deen' Complex. |

Thermodynamic Considerations

The stability of metal complexes in solution is a critical aspect of their chemistry and is quantified by stability constants (K) or their logarithms (log K).[9]

The Chelate Effect

Like other bidentate ligands, 'deen' forms a five-membered chelate ring upon coordination to a metal ion. This leads to a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect.[9] The chelate effect is primarily driven by a favorable entropy change. The coordination of one bidentate 'deen' ligand displaces two monodentate solvent molecules (e.g., water), leading to an increase in the number of free molecules in the system and thus an increase in entropy.

Influence of N-Alkylation and Steric Hindrance

The presence of the two ethyl groups on one of the nitrogen atoms in 'deen' introduces steric hindrance, which can have a counteracting effect on the stability of the complex. This steric strain can weaken the metal-nitrogen bonds, potentially leading to lower stability constants compared to less hindered analogues like ethylenediamine.[10] The balance between the stabilizing chelate effect and the destabilizing steric hindrance is a key factor in the overall thermodynamic stability of 'deen' complexes. The effect of steric hindrance is expected to be more pronounced for smaller metal ions where the coordination sphere is more crowded.

Reactivity and Applications

The unique structural and electronic properties of 'deen' complexes make them promising candidates for applications in catalysis and drug development.

Catalysis

Palladium complexes are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions. While specific mechanistic studies for 'deen'-palladium complexes are not abundant, the principles can be extrapolated from related systems. The 'deen' ligand can influence the catalytic activity by modifying the steric and electronic environment of the palladium center. For instance, in Heck and hydroamination reactions catalyzed by palladium(II) complexes, the nature of the amine ligand has been shown to be crucial for the catalytic performance.[11] A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below.

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Drug Development: Platinum-Based Anticancer Agents

Platinum complexes containing substituted ethylenediamine ligands have been extensively investigated as potential anticancer agents.[5] The rationale is to develop analogues of cisplatin with an improved therapeutic index, potentially overcoming issues of toxicity and drug resistance. The steric bulk of the 'deen' ligand can influence the reactivity of the platinum complex. It is hypothesized that this steric hindrance can "tune" the reactivity of the complex, affecting its interaction with biological targets like DNA.[1] The primary mechanism of action for such complexes is believed to involve the hydrolysis of the chloride ligands within the cell, followed by the coordination of the platinum center to the nitrogen atoms of purine bases on DNA, leading to the formation of DNA adducts that inhibit replication and transcription, ultimately inducing apoptosis in cancer cells.

The workflow for synthesizing and evaluating a potential platinum-based anticancer drug is outlined below.

Caption: Experimental workflow for the development of a 'deen'-platinum complex as a potential anticancer agent.

Conclusion

This compound is a versatile and sterically demanding bidentate ligand that forms a diverse range of coordination complexes. The interplay between the chelate effect and the steric hindrance from the N-ethyl groups results in unique structural, spectroscopic, and thermodynamic properties. The well-characterized thermochromism of its copper(II) complexes provides an excellent platform for studying structure-property relationships. Furthermore, the potential of 'deen' complexes in catalysis and as anticancer agents highlights the importance of continued research into the coordination chemistry of this intriguing ligand. The synthetic protocols and characterization data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich and varied chemistry of this compound.

References

- 1. Equilibrium and Kinetic Investigations of the Interaction of Model Platinum(II) Complex with DNA Constituents in Reference to the Antitumour Activity: Complex-Formation Reactions of [Pd(this compound)(H2O)2]2+ with Ligands of Biological Significance and Displacement Reactions of DNA Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Equilibrium and Kinetic Investigations of the Interaction of Model Platinum(II) Complex with DNA Constituents in Reference to the Antitumour Activity: Complex-Formation Reactions of [Pd(this compound)(H2O)2]2+ with Ligands of Biological Significance and Displacement Reactions of DNA Con | Semantic Scholar [semanticscholar.org]

- 3. Equilibrium and kinetic investigations of the interaction of model platinum(II) complex with DNA constituents in reference to the antitumour activity: complex-formation reactions of [Pd(this compound)(H2O)2]2+ with ligands of biological significance and displacement reactions of DNA constituents. | Sigma-Aldrich [sigmaaldrich.com]

- 4. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. issr.edu.kh [issr.edu.kh]

- 7. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pure.ul.ie [pure.ul.ie]

- 11. Organic Syntheses Procedure [orgsyn.org]

N,N-Diethylethylenediamine: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of N,N-Diethylethylenediamine, a versatile intermediate in the pharmaceutical and chemical industries.[1][2][3] Given the limited publicly available stability data specific to this compound, this document synthesizes information from studies on analogous aliphatic amines and general principles of drug degradation to provide a robust framework for its handling, formulation, and analysis.

Chemical Properties and Stability Profile

This compound is a colorless to light yellow liquid with the chemical formula (C₂H₅)₂NCH₂CH₂NH₂.[4][5] As an aliphatic diamine, its chemical reactivity is primarily dictated by the nucleophilic and basic nature of its primary and tertiary amine functional groups. While generally stable under normal storage conditions, its susceptibility to degradation increases with exposure to heat, light, and certain chemical environments.[6]

General Stability Considerations:

-

Oxidation: Aliphatic amines are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This process can be accelerated by the presence of oxygen, metal ions, and light.

-

Hygroscopicity: The compound may absorb moisture from the air, which can potentially influence its stability and reactivity.

-

pH Sensitivity: As a basic compound, this compound will react with acids to form salts. The stability of the molecule can be pH-dependent.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stable formulations and accurate analytical methods. The primary degradation routes for this compound are anticipated to be oxidation, thermal degradation, and potentially photolysis and hydrolysis under specific conditions.

Oxidative Degradation

Oxidation is a significant degradation pathway for aliphatic amines. The tertiary amine is particularly susceptible to oxidation, which can lead to the formation of an N-oxide. The primary amine can also undergo oxidation.

Thermal Degradation

Exposure to elevated temperatures can induce thermal decomposition of this compound. While specific degradation products are not well-documented, thermal stress on aliphatic amines can lead to fragmentation of the molecule, potentially involving C-N bond cleavage.

Hydrolytic and Photolytic Degradation

While aliphatic amines are generally stable to hydrolysis, prolonged exposure to extreme pH and temperature could potentially lead to degradation. Photodegradation may occur upon exposure to UV light, especially in the presence of photosensitizers.